![molecular formula C11H8F4O4 B2633289 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid CAS No. 851208-05-4](/img/structure/B2633289.png)
3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid
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Overview
Description
“3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid” is a chemical compound with the molecular formula C11H8F4O4 . It has a molecular weight of 280.17 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with two difluoromethoxy groups at the 2 and 4 positions .
Scientific Research Applications
Solar Energy Conversion
- Dye-Sensitized Solar Cells : A study discussed the synthesis of two organic dyes, one of which included a similar compound to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, for use in dye-sensitized solar cells. These dyes achieved power conversion efficiencies over 6% under simulated sunlight, highlighting their potential in solar energy conversion (Robson et al., 2013).
Material Science and Polymer Chemistry
- Synthesis of Polymers : Research on ruthenium-based metathesis catalysts, which included compounds similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, demonstrated their use in cyclopolymerization processes. This is crucial for the synthesis of high molecular polymers such as polycarbonates and polyesters (Mayershofer et al., 2006).
- Protective Groups for Diols : A study discussed the use of 2,6-bis(trifluoromethyl)phenyl boronic acid, a related compound, as a protective agent for diols. This method proved efficient in synthesizing a highly conjugated enetriyne natural product, emphasizing its importance in organic synthesis (Shimada et al., 2018).
Organic Synthesis and Catalysis
- Dehydrative Amidation Catalyst : A study highlighted the efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines. This indicates its potential in facilitating complex organic synthesis processes (Wang et al., 2018).
- Palladium-Catalysed Cross-Coupling : Research demonstrated the use of 3-substituted 3-iodobut-2-enoic acids, closely related to the compound , in palladium-catalysed cross-coupling reactions. This process is crucial for the synthesis of 3,3-disubstituted prop-2-enoic acids (Abarbri et al., 2002).
Environmental Science
- Bioremediation of Environmental Pollutants : A study on Fusarium incarnatum UC-14 indicated its potential role in the bioremediation of Bisphenol A, a compound similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid. This highlights the environmental application in breaking down pollutants (Chhaya & Gupte, 2013).
Safety and Hazards
properties
IUPAC Name |
(E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)8(5-7)19-11(14)15/h1-5,10-11H,(H,16,17)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLUHHMRAQTLGH-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid |
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